(S)-3-Phenylpiperazin-2-one
Overview
Description
(S)-3-Phenylpiperazin-2-one is a chiral compound belonging to the class of piperazine derivatives It features a piperazine ring with a phenyl group attached to the third carbon and a carbonyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Phenylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylethylenediamine with phosgene or triphosgene under controlled conditions to form the piperazine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Phenylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitric acid, halogens; reactions often require a catalyst such as sulfuric acid or iron(III) chloride and are conducted under controlled temperature conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the carbonyl group.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
(S)-3-Phenylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (S)-3-Phenylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain and potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
®-3-Phenylpiperazin-2-one: The enantiomer of (S)-3-Phenylpiperazin-2-one, with similar chemical properties but potentially different biological activities.
N-Phenylpiperazine: Lacks the carbonyl group at the second position, resulting in different reactivity and applications.
1-Phenylpiperazine: Similar structure but with the phenyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both the phenyl and carbonyl groups also provides distinct reactivity patterns compared to other piperazine derivatives.
Properties
IUPAC Name |
(3S)-3-phenylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFHKBGGZHQAX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H](N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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